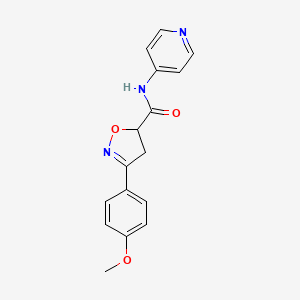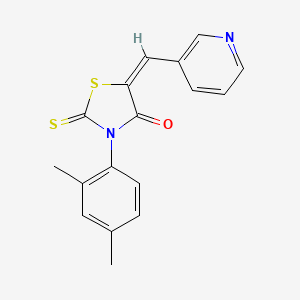
3-(2-chlorophenoxy)propyl thiocyanate
Vue d'ensemble
Description
3-(2-chlorophenoxy)propyl thiocyanate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPT is a thiocyanate derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenoxy)propyl thiocyanate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-(2-chlorophenoxy)propyl thiocyanate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. 3-(2-chlorophenoxy)propyl thiocyanate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chlorophenoxy)propyl thiocyanate has a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant effects. 3-(2-chlorophenoxy)propyl thiocyanate has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. 3-(2-chlorophenoxy)propyl thiocyanate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer. Additionally, 3-(2-chlorophenoxy)propyl thiocyanate has been shown to have antioxidant effects, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenoxy)propyl thiocyanate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(2-chlorophenoxy)propyl thiocyanate has been extensively studied, so there is a large body of research available on its properties and potential applications. However, one limitation of using 3-(2-chlorophenoxy)propyl thiocyanate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-(2-chlorophenoxy)propyl thiocyanate. One area of interest is the development of 3-(2-chlorophenoxy)propyl thiocyanate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of 3-(2-chlorophenoxy)propyl thiocyanate and to identify other enzymes and signaling pathways that it may inhibit. Finally, research is needed to determine the safety and efficacy of 3-(2-chlorophenoxy)propyl thiocyanate in animal models and in humans, in order to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-(2-chlorophenoxy)propyl thiocyanate has been used in a variety of scientific research applications, including studies on the effects of thiocyanates on the human body. For example, 3-(2-chlorophenoxy)propyl thiocyanate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(2-chlorophenoxy)propyl thiocyanate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)propyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLAVLNHDBIYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695787.png)

![8,9-dimethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4695811.png)

![1-{[3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4695819.png)
![ethyl N-({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4695823.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbutyl)-1-piperazinyl]acetamide](/img/structure/B4695831.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4695854.png)
![N-benzyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4695864.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4695875.png)
![5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B4695877.png)
![sec-butyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4695884.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-1-naphthylurea](/img/structure/B4695896.png)